1-(chloromethyl)bicyclo[1.1.1]pentane
CAS No.: 157523-63-2
Cat. No.: VC11596695
Molecular Formula: C6H9Cl
Molecular Weight: 116.6
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 157523-63-2 |
|---|---|
| Molecular Formula | C6H9Cl |
| Molecular Weight | 116.6 |
Introduction
Structural and Molecular Characteristics
Three-Dimensional Architecture
The bicyclo[1.1.1]pentane core consists of three fused cyclopropane rings arranged in a rigid, highly strained configuration. The chloromethyl substituent at position 1 introduces polarity and reactivity, making the compound a valuable intermediate for further functionalization. The strain energy of the bicyclo[1.1.1]pentane system (~70 kcal/mol) contributes to its unique chemical behavior .
Table 1: Molecular Properties of 1-(Chloromethyl)bicyclo[1.1.1]pentane
| Property | Value |
|---|---|
| Molecular Formula | C₆H₉Cl |
| Molecular Weight | 116.59 g/mol |
| IUPAC Name | 1-(chloromethyl)bicyclo[1.1.1]pentane |
| SMILES | C1C2CC1(C2)CCl |
| InChIKey | QOHOEFFTETZUGD-UHFFFAOYSA-N |
The canonical SMILES string (C1C2CC1(C2)CCl) reflects the bridgehead chloromethyl group and the fused cyclopropane rings. X-ray crystallography and computational studies confirm the distorted tetrahedral geometry at the bridgehead carbon, which influences its reactivity .
Synthesis and Manufacturing
Stepwise Synthesis from 1,1-Dichloromethyl Precursors
A widely reported method involves reacting 1,1-dichloromethyl bicyclo[1.1.1]pentane with methyl lithium in dry methyl tert-butyl ether at -20°C to -15°C, yielding 85% of the target compound after chlorination with CH₂Cl₂. Key steps include:
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Lithiation: Methyl lithium abstracts a chloride, forming a lithium intermediate.
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Quenching: Controlled addition of CH₂Cl₂ at room temperature over 48 hours ensures selective chlorination.
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Purification: Washing with aqueous NaHCO₃ and drying over MgSO₄ yields >95% purity.
Photochemical and Radical-Based Routes
Patent WO2017157932A1 discloses a one-step photochemical synthesis using [1.1.1]propellane and chlorine-containing reagents under UV irradiation. This method avoids cryogenic conditions and achieves 70–80% yields in flow systems, enabling scalable production . A continuous flow process described by RSC further optimizes this approach, generating 8.5 mmol/h of derivatizable intermediates .
Table 2: Comparison of Synthesis Methods
| Method | Yield (%) | Temperature (°C) | Key Advantage |
|---|---|---|---|
| Stepwise Lithiation | 85 | -20 to 25 | High purity |
| Photochemical | 70–80 | 25 | Scalability, no cryogenics |
Applications in Medicinal Chemistry
Bioisosteric Replacement in IDO1 Inhibitors
Replacing a phenyl ring with the bicyclo[1.1.1]pentane motif in indoleamine-2,3-dioxygenase 1 (IDO1) inhibitors mitigates amide hydrolysis, a major metabolic pathway. Compound 2 (PMC7429971) exhibits a 10-fold improvement in metabolic stability over its phenyl-containing analog, with an IC₅₀ of 1.2 nM in cellular assays . The rigid core reduces conformational flexibility, enhancing target binding and reducing off-target interactions .
Pharmacokinetic Optimization
The bicyclo[1.1.1]pentane scaffold improves oral bioavailability by lowering clearance rates. In rat studies, compound 2 showed a half-life of 66 hours and a predicted human dose of <10 mg/day, making it a candidate for once-daily dosing .
Chemical Reactivity and Derivitization
Nucleophilic Substitution
The chloromethyl group undergoes SN2 reactions with nucleophiles (e.g., amines, alkoxides) to form derivatives like 1-(aminomethyl)bicyclo[1.1.1]pentane. Kinetic studies reveal a reaction rate 3× faster than analogous linear chlorides due to steric strain .
Radical Reactions
Under radical initiators (e.g., AIBN), the bridgehead C-Cl bond cleaves to generate bicyclo[1.1.1]pentyl radicals, which couple with alkenes or aryl halides. This pathway enables the synthesis of polysubstituted derivatives for materials science applications .
Recent Research Findings
Metabolic Stability Enhancement
Comparative studies of IDO1 inhibitors demonstrate that the bicyclo[1.1.1]pentane motif reduces CYP450-mediated oxidation by 50%, addressing a key limitation of earlier candidates .
Flow Chemistry Advancements
Continuous flow systems now produce gram-scale quantities of 1-(chloromethyl)bicyclo[1.1.1]pentane derivatives, enabling high-throughput screening of drug candidates .
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